molecular formula C19H13N5O6 B3869333 N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide

N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide

Cat. No.: B3869333
M. Wt: 407.3 g/mol
InChI Key: WGGQUMXKRDEJEL-CIAFOILYSA-N
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Description

N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide typically involves the condensation reaction between 3-(2,4-dinitrophenoxy)benzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of fluorescent probes for detecting specific ions or molecules.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s dinitrophenoxy group also allows it to participate in redox reactions, which can further influence its biological activity. The hydrazone linkage plays a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylene}-2-hydroxybenzohydrazide
  • N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylene}-2,2-diphenylcyclopropanecarbohydrazide
  • N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylene}nicotinohydrazide

Uniqueness

N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide is unique due to its specific combination of a pyridine ring and a dinitrophenoxy group, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O6/c25-19(14-6-8-20-9-7-14)22-21-12-13-2-1-3-16(10-13)30-18-5-4-15(23(26)27)11-17(18)24(28)29/h1-12H,(H,22,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGQUMXKRDEJEL-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide

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